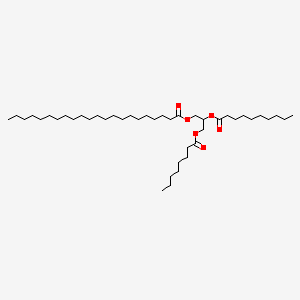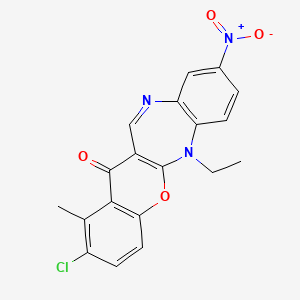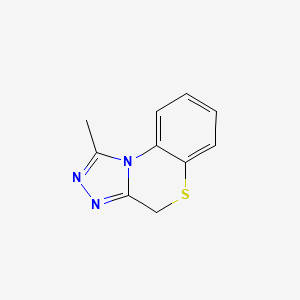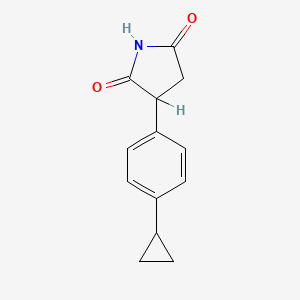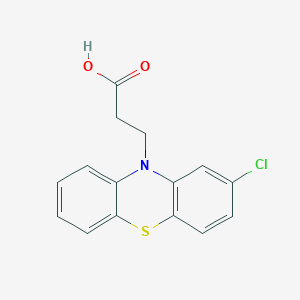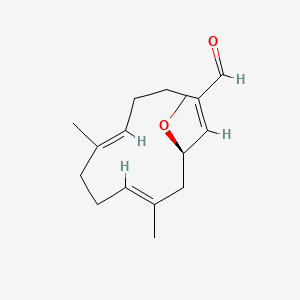
Madolin L
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Madolin L is a sesquiterpene compound isolated from the root and stem of Aristolochia heterophylla Hemsl. It is one of several new compounds identified from this plant, which has been traditionally used in Chinese medicine for various therapeutic purposes . The molecular formula of this compound is C16H24O2 .
Métodos De Preparación
Madolin L can be synthesized through various synthetic routes. The primary method involves the extraction from the methanol extract of the root and stem of Aristolochia heterophylla Hemsl . The extraction process includes several steps such as solvent extraction, chromatography, and crystallization to isolate and purify the compound.
Análisis De Reacciones Químicas
Madolin L undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Madolin L has various scientific research applications. In chemistry, it is used as a reference compound for the study of sesquiterpenes. In biology and medicine, it has been investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties. Additionally, this compound is used in the industry for the development of new pharmaceuticals and natural product-based therapies .
Mecanismo De Acción
The mechanism of action of Madolin L involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and pain pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with cyclooxygenase enzymes and other inflammatory mediators .
Comparación Con Compuestos Similares
Madolin L is part of a group of sesquiterpenes isolated from Aristolochia heterophylla Hemsl, including Madolin I, Madolin J, Madolin K, and Madolin M . Compared to these similar compounds, this compound has unique structural features and biological activities that make it a valuable compound for further research and development. Its distinct molecular structure and specific interactions with biological targets highlight its uniqueness among the sesquiterpenes .
Propiedades
Número CAS |
265319-51-5 |
|---|---|
Fórmula molecular |
C16H24O2 |
Peso molecular |
248.36 g/mol |
Nombre IUPAC |
(1E,3R,5E,9E)-3-methoxy-5,9-dimethylcyclododeca-1,5,9-triene-1-carbaldehyde |
InChI |
InChI=1S/C16H24O2/c1-13-6-4-8-14(2)10-16(18-3)11-15(12-17)9-5-7-13/h7-8,11-12,16H,4-6,9-10H2,1-3H3/b13-7+,14-8+,15-11+/t16-/m1/s1 |
Clave InChI |
NJHOIWKUIZAKAD-XAKAHZIESA-N |
SMILES isomérico |
C/C/1=C\CC/C(=C\[C@@H](C/C(=C/CC1)/C)OC)/C=O |
SMILES canónico |
CC1=CCCC(=CC(CC(=CCC1)C)OC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





